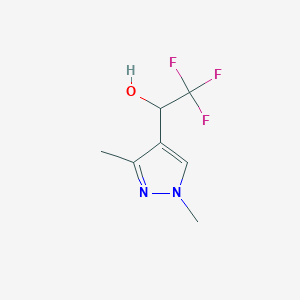

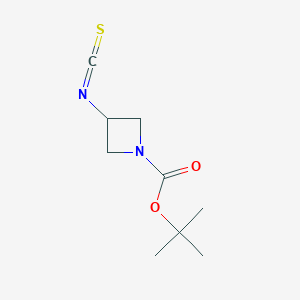

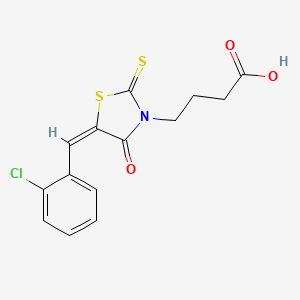

![molecular formula C15H15NO4S B2602499 Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate CAS No. 730976-63-3](/img/structure/B2602499.png)

Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate” is a chemical compound with the molecular formula C12H15NO3 . It is an intermediate compound in the synthesis process of both N-substituted and heterocyclic compounds containing a quinazolin-4-one moiety .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a quinazoline ring which forms a dihedral angle with the phenyl ring . The terminal methyl group is disordered by a rotation of about 60° .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 221.25 g/mol, a XLogP3-AA of 2.1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 6 .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Researchers have developed methodologies for synthesizing derivatives of thiazolidin-2-ylidene acetates, including Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate, highlighting its utility in creating novel compounds with potential biological activities. For instance, the synthesis of Pyrrolo[2,1-b]thiazol-3-one derivatives from ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates and their structural confirmation through X-ray crystallography showcase the compound's versatility in organic synthesis (Tverdokhlebov et al., 2005).

Anticancer Research

The compound has been investigated for its anticancer properties. A novel synthesis and X-ray analysis, along with computational studies of a related thiazolidinone derivative, demonstrated moderate cytotoxic activity against cancer cells, indicating its potential as an anticancer agent. The unexpected synthesis via a deacetylation mechanism and the structural elucidation using X-ray and spectral analysis emphasize the compound's relevance in developing anticancer therapeutics (Mabkhot et al., 2019).

Antibacterial and Antifungal Activities

Research into the antimicrobial properties of thiazolidinone derivatives, including this compound, has shown promising results. Studies on the synthesis, characterization, and evaluation of these compounds have indicated their effectiveness against various bacterial and fungal strains, underscoring their potential in addressing antimicrobial resistance issues (Shedid & Ali, 2018).

Complexation and Membrane Transport

The compound's derivatives have been utilized in studies focusing on membrane processes, demonstrating their capacity to act as sodium cation carriers. This application is significant for the development of novel materials for membrane technology, which could have implications in separation processes and chemical synthesis (Kosterina et al., 2004).

Mécanisme D'action

While the specific mechanism of action for “Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate” is not available, similar compounds have been studied for their potential anti-acetylcholinesterase activity, which could have implications for the treatment of Alzheimer’s disease .

Orientations Futures

The future directions for research on “Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate” and similar compounds could involve further exploration of their potential biological activities, such as anti-acetylcholinesterase activity . Additionally, more research could be done to better understand their synthesis and chemical reactions .

Propriétés

IUPAC Name |

ethyl (2E)-2-(4-oxo-3-phenacyl-1,3-thiazolidin-2-ylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-2-20-15(19)8-14-16(13(18)10-21-14)9-12(17)11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBUBYXMVZJCMG-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1N(C(=O)CS1)CC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\N(C(=O)CS1)CC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

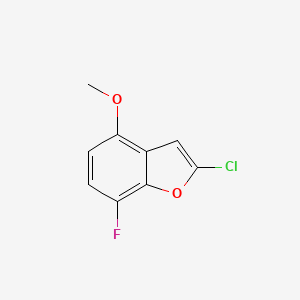

![4-(Aminomethyl)-N'-{[4-(diethylamino)phenyl]methylidene}benzohydrazide hydrochloride](/img/structure/B2602420.png)

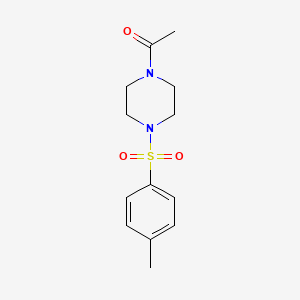

![2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2602428.png)

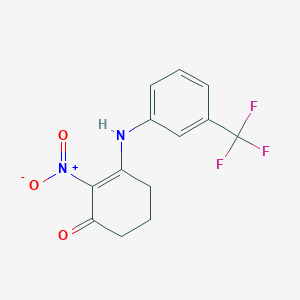

![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2602431.png)

![4-fluoro-N-[(2Z)-4-fluoro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2602434.png)

![2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide](/img/structure/B2602438.png)